molecular formula C13H18N4 B2650995 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1087608-37-4

2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2650995
CAS No.: 1087608-37-4
M. Wt: 230.315
InChI Key: NBPBYFYULCGUCN-UHFFFAOYSA-N
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Description

2-((3-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a benzimidazole core linked to a 3-methylpiperazine ring, is a key pharmacophore in the development of novel therapeutic agents. Benzimidazole derivatives are extensively investigated for their antiproliferative properties. Research on similar hybrids has demonstrated potent activity against various cancer cell lines, making them a promising scaffold for the development of new anticancer leads . The piperazine moiety is a common feature in many kinase inhibitors. Compounds with this structural motif have shown potent inhibitory activity against specific therapeutic targets, such as the Fms-like tyrosine kinase 3 (FLT3), which is a key target in acute myeloid leukemia (AML) research . Furthermore, related benzimidazole derivatives of piperazine have been explored in neuroscientific research for their potential interactions with central nervous system targets, indicating the versatility of this chemical class . Researchers value this compound for its potential to help elucidate new biological pathways and mechanisms of action. Handle this product with care and consult its Safety Data Sheet (SDS). This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(3-methylpiperazin-1-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-10-8-17(7-6-14-10)9-13-15-11-4-2-3-5-12(11)16-13/h2-5,10,14H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPBYFYULCGUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of 1H-benzo[d]imidazole with 3-methylpiperazine. One common method includes the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent in a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of 1H-benzo[d]imidazole with 3-methylpiperazine. A common method utilizes N,N’-carbonyldiimidazole as a condensing agent in solvents like dimethylformamide under reflux conditions. This process ensures complete reaction and formation of the desired compound.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thus exerting anti-inflammatory or anticancer effects.

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been extensively studied. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For example, studies have demonstrated that certain benzimidazole derivatives possess notable activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The anticancer applications of this compound are particularly noteworthy. Benzimidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The unique structural features of this compound allow it to interact effectively with cancer-related molecular targets, potentially leading to the development of novel anticancer therapies .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory research. Various studies have reported that benzimidazole derivatives can significantly reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Numerous studies have documented the efficacy of benzimidazole derivatives, including this compound:

  • Antimicrobial Study : A series of benzimidazole derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations compared to standard antibiotics .
  • Cytotoxicity Assessment : Research demonstrated that compounds similar to this compound displayed significant cytotoxicity against multiple cancer cell lines, with some achieving half-maximal inhibitory concentrations comparable to established chemotherapeutics .
  • Anti-inflammatory Evaluation : In vivo studies showed that specific benzimidazole derivatives could reduce edema significantly in animal models, indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Piperazine-Substituted Benzimidazoles

The target compound’s closest analogs include derivatives with varying N-substituents on the piperazine ring (Table 1). These compounds differ in steric bulk, lipophilicity, and electronic effects, which influence their biological activity.

Table 1. Comparison of Piperazine-Substituted Benzimidazoles

Compound Piperazine Substituent Key Findings Reference
2-((4-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole 4-Methyl Synthesized via similar methods; antifungal activity against Candida albicans observed in disc diffusion assays.
2-((4-Ethylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole 4-Ethyl Increased lipophilicity may enhance membrane penetration but reduce solubility.
2-((4-Benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole 4-Benzyl Bulkier substituent may sterically hinder target binding but improve antifungal potency.
2-((4-Phenylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole 4-Phenyl Aromatic substituent introduces π-π stacking potential for receptor interactions.

Key Insights :

  • The 3-methylpiperazinyl group in the target compound may confer distinct conformational flexibility compared to 4-substituted analogs, affecting receptor binding .
  • Antifungal activity against Candida albicans is a shared feature, but substituent-dependent efficacy requires further quantification.

Benzimidazoles with Aromatic and Heterocyclic Substituents

Benzimidazoles functionalized with fluorophenyl, indolyl, or phenoxy groups exhibit varied biological profiles (Table 2).

Table 2. Comparison with Aromatic/Heterocyclic-Substituted Benzimidazoles

Compound Substituent Biological Activity Reference
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 4-Fluorophenyl, 6-methyl High affinity for GABA-A receptor (α1/γ2 interface); methyl at 6-position critical for receptor interaction.
2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole 5-Iodoindolyl Superior antimycobacterial activity vs. quinazolinone analogs due to benzimidazole core.
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole Chlorophenoxymethyl Potent antifungal activity (MIC <3.90 μM against Candida spp.), comparable to fluconazole.
2-(1H-Pyrrol-2-yl)-1H-benzo[d]imidazole Pyrrolyl Synthesized via green chemistry; in silico anti-SARS-CoV-2 activity predicted.

Key Insights :

  • Fluorophenyl derivatives (e.g., 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole) demonstrate receptor-specific activity, where substituent position (5- vs. 6-methyl) dictates steric compatibility with GABA-A .
  • Chlorophenoxymethyl analogs exhibit enhanced antifungal potency, likely due to halogen-mediated hydrophobic interactions .
  • The target compound’s methylpiperazine group may offer hydrogen-bonding capabilities distinct from halogen or aromatic substituents.

Hybrid Benzimidazole Derivatives

Table 3. Comparison with Hybrid Benzimidazole Derivatives

Compound Hybrid Structure Activity Reference
2-((3,5-Diarylpyrazolin-1-yl)methyl)-1H-benzo[d]imidazole Pyrazoline-benzimidazole α-Glucosidase inhibition (IC50 = 50.06 μM vs. acarbose 58.8 μM).
2-(1-Methyltriazol-5-yl)-5-(pyrrolidinylmethyl)-1H-benzo[d]imidazole Triazole-pyrrolidine Designed for kinase inhibition; structural data available via RCSB PDB.
1H-Benzo[d]imidazo[1,2-d][1,2,4]triazine Benzoimidazotriazine Antifungal activity via nucleophilic substitution at N-positions.

Key Insights :

  • Pyrazoline hybrids (e.g., compound 5d) demonstrate superior enzyme inhibition, suggesting that hybrid pharmacophores enhance target engagement .

Biological Activity

2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both imidazole and piperazine moieties, making it a potential candidate for various therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

The synthesis of this compound typically involves the condensation of 1H-benzo[d]imidazole with 3-methylpiperazine. Common methods utilize N,N’-carbonyldiimidazole as a condensing agent in solvents like dimethylformamide (DMF) under reflux conditions to ensure complete reaction.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form N-oxides or hydroxylated derivatives using hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can yield modified imidazole derivatives using sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can modify the piperazine ring with various substituents.

Antimicrobial Activity

Research indicates that derivatives of benzimidazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than 1 µg/mL against these pathogens, indicating potent antibacterial effects .

CompoundMIC (µg/mL)Target Organism
3ao< 1S. aureus
3aq< 1S. aureus
3ad3.9–7.8E. coli
3ag3.9C. albicans

Anticancer Activity

In vitro studies have shown that this compound can inhibit various cancer cell lines by targeting specific molecular pathways. The mechanism often involves the inhibition of kinases involved in cell signaling, which is crucial for cancer cell proliferation and survival. For instance, certain derivatives have been reported to exhibit IC50 values in the nanomolar range against different cancer cell lines .

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

  • Kinase Inhibition : The compound may inhibit kinases involved in inflammatory pathways, leading to reduced inflammation and potential anticancer effects.
  • Antimicrobial Mechanism : Molecular docking studies suggest that these compounds can bind to crucial bacterial targets such as (p)ppGpp synthetases and FtsZ proteins, disrupting bacterial cell function and biofilm formation .

Case Studies

A notable case study evaluated the efficacy of a series of benzimidazole derivatives against drug-resistant strains of bacteria. The results indicated that modifications to the piperazine moiety significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Q. How does the compound’s stability vary under physiological conditions (pH, temperature)?

  • Methodology : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at intervals (0–24 hrs) and quantify degradation via HPLC. Compare Arrhenius plots (40–60°C) to extrapolate shelf-life .

Notes on Evidence Utilization

  • Contradictions : reports yields >80% for triazole-linked analogs, while notes variable purity (94% yield, 95.5% HPLC purity) due to residual solvents. This highlights the need for rigorous solvent removal (e.g., lyophilization).
  • Gaps : Limited data exist on in vivo toxicity. Researchers should prioritize acute toxicity studies in rodent models (OECD 423 guidelines).

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